N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.265. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
The compound’s action results in significant changes at the molecular and cellular levels. As mentioned earlier, similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This implies that the compound could potentially lead to the death of cancer cells, thereby inhibiting tumor growth.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from a variety of scientific studies and literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, a dimethyl-substituted pyrazole ring, and a carboxamide functional group. The synthesis typically involves multiple steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : This is achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
- Synthesis of the Pyrazole Ring : The pyrazole ring is synthesized via the condensation of hydrazines with 1,3-diketones.
- Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant inhibitory effects on various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : Exhibited an IC50 value ranging from 2.43 to 7.84 μM.
- HepG2 (Liver Cancer) : Showed IC50 values between 4.98 and 14.65 μM.
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and microtubule destabilization .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Similar compounds have been noted to disrupt microtubule assembly, which is critical for cancer cell division.
- Apoptosis Induction : Studies indicated that treatment with this compound enhances caspase-3 activity, confirming its role in promoting programmed cell death in cancer cells .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |
N-(benzo[d][1,3]dioxol-5-yl)-pyrazole | HepG2 | 4.98 - 14.65 | Apoptosis induction |
Other Pyrazole Derivatives | Various | Varies widely | Varies (e.g., topoisomerase inhibition) |
Case Studies
Several case studies have reported on the efficacy of pyrazole derivatives in cancer therapy:
- Study on MDA-MB-231 Cells : This study demonstrated that compounds similar to this compound could cause morphological changes indicative of apoptosis at concentrations as low as 1 μM .
- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to controls, further supporting their potential as therapeutic agents against various cancers .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-5-10(15-16(8)2)13(17)14-9-3-4-11-12(6-9)19-7-18-11/h3-6H,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNPLYGIANXAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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